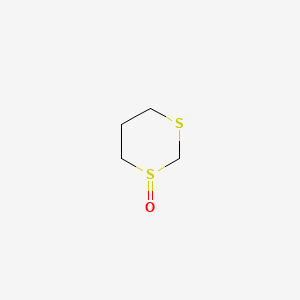

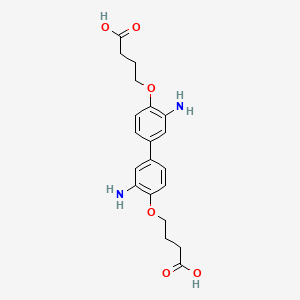

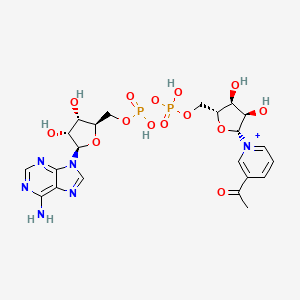

![molecular formula C8H8BrN3 B1203761 3-溴-5,7-二甲基吡唑并[1,5-a]嘧啶 CAS No. 41945-37-3](/img/structure/B1203761.png)

3-溴-5,7-二甲基吡唑并[1,5-a]嘧啶

描述

Synthesis Analysis

The synthesis of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives involves a series of chemical reactions starting from basic pyrazole compounds. For example, Martins et al. (2009) explored the highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, showcasing the methodological advancements in obtaining bromo derivatives of pyrazolo[1,5-a]pyrimidine (Martins et al., 2009).

Molecular Structure Analysis

The molecular structure of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine and its derivatives has been elucidated through various analytical techniques. Portilla et al. (2006) discussed the hydrogen-bonded structures observed in related pyrazolo[1,5-a]pyrimidine compounds, shedding light on the intricate molecular interactions and conformations (Portilla et al., 2006).

Chemical Reactions and Properties

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine participates in various chemical reactions, leveraging its bromo and methyl groups for further functionalization. For instance, Catalano et al. (2015) discovered a phenoxide leaving group SNAr strategy for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, highlighting the compound's versatility in synthetic chemistry (Catalano et al., 2015).

科学研究应用

多杂环化合物的合成

相关化合物 3-氨基-5-溴-4,6-二甲基-1H-吡唑并[3,4-b]吡啶已被用作构建新型多杂环体系的前体,从而产生吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶等衍生物。这些合成的化合物显示出潜在的抗菌性能,表明它们在开发新的抗菌剂中的用途 (Abdel‐Latif、Mehdhar 和 Abdel-Ghani,2019)。

功能化的简易制备

一种特定的中间体 3-溴-7-苯氧基吡唑并[1,5-a]嘧啶促进了吡唑并[1,5-a]嘧啶骨架的直接功能化,为结合不同取代基提供了比以前技术更好的方法。这一进步有助于探索吡唑并[1,5-a]嘧啶核周围的化学空间,这对于药物化学工作很有价值 (Catalano 等,2015)。

镇痛和抗炎特性

将苯磺酰基部分并入吡唑并[1,5-a]嘧啶结构中,导致化合物具有显着的镇痛和抗炎活性。这表明这些衍生物在疼痛和炎症管理中具有潜在的治疗应用 (Shaaban 等,2008)。

结构表征

吡唑-1'-基吡唑并[1,5-a]嘧啶的合成及其通过多核 NMR 光谱进行的结构表征,有助于更深入地了解这些化合物的分子结构。此类见解对于合理设计具有所需生物活性的分子至关重要 (Aggarwal 等,2009)。

抗增殖剂

吡唑并[1,5-a]嘧啶的衍生物已被合成并评估其对肝癌癌细胞系的抗肿瘤活性。某些化合物表现出有希望的活性,突出了这些分子作为抗增殖剂在癌症治疗中的潜力 (Gomha、Zaki 和 Abdelhamid,2015)。

安全和危害

属性

IUPAC Name |

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPBXHOKESCXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194704 | |

| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

41945-37-3 | |

| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。